molecular formula C7H6BrNO2 B1343012 6-(Bromomethyl)nicotinic acid CAS No. 221323-59-7

6-(Bromomethyl)nicotinic acid

Cat. No. B1343012
M. Wt: 216.03 g/mol
InChI Key: ISQLGKBALHPSQC-UHFFFAOYSA-N
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Description

6-(Bromomethyl)nicotinic acid is a chemical compound with the empirical formula C7H6BrNO2 and a molecular weight of 216.03 . It is a solid substance . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)nicotinic acid is represented by the SMILES string OC(C1=CC=C(N=C1)CBr)=O . The InChI key for this compound is ISQLGKBALHPSQC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-(Bromomethyl)nicotinic acid is a solid substance . Its empirical formula is C7H6BrNO2 and it has a molecular weight of 216.03 .

Scientific Research Applications

Vasorelaxation and Antioxidation Properties

6-(Bromomethyl)nicotinic acid derivatives, such as thionicotinic acids, have been studied for their potential in vasorelaxation and antioxidation. These compounds, including 2-(1-adamantylthio)nicotinic acid, have shown dose-dependent maximal vasorelaxation and antioxidative activity in various assays. This suggests their potential as novel vasorelaxant and antioxidant compounds for therapeutic development (Prachayasittikul et al., 2010).

Synthesis and Complexation

The synthesis of nicotinic acid crown ethers, including derivatives of 6-(Bromomethyl)nicotinic acid, has been explored. These compounds show potential in complexation processes and the creation of macrocyclic structures, which could have implications in various chemical and pharmaceutical applications (Newkome & Marston, 1983).

Industrial Applications

In industrial contexts, nicotinic acid and its derivatives, including 6-(Bromomethyl)nicotinic acid, are key in the production of vitamin PP, an essential nutrient. The study of ecological methods for producing nicotinic acid, with a focus on green chemistry, highlights the significance of these compounds in sustainable industrial practices (Lisicki et al., 2022).

Bioactive Nature and Electronic Structure

The electronic structure and bioactive nature of nicotinic acid derivatives, including 6-(Bromomethyl)nicotinic acid, have been investigated. This research includes molecular docking characteristics with proteins, revealing potential pharmacological applications (Bardak, 2017).

Herbicidal Activity

Derivatives of nicotinic acid, possibly including 6-(Bromomethyl)nicotinic acid, have been synthesized and tested for herbicidal activity. These compounds show promising results against various weeds, opening pathways for the development of new herbicides (Yu et al., 2021).

Receptor Agonism in Medical Applications

The use of nicotinic acid derivatives in activating specific receptors, such as GPR109A, suggests their potential in treating dyslipidemia and other lipid disorders. This research could lead to new therapeutic approaches in these areas (Tang et al., 2008).

properties

IUPAC Name

6-(bromomethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-3-6-2-1-5(4-9-6)7(10)11/h1-2,4H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQLGKBALHPSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272834
Record name 6-(Bromomethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)nicotinic acid

CAS RN

221323-59-7
Record name 6-(Bromomethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221323-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Bromomethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Bromomethyl)nicotinic acid
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Synthesis routes and methods I

Procedure details

6-methylnicotinic acid (100 mg 0.14 mmol) was dissolved in 10% AcOH/benzene (1 mL) and treated with NBS (117 mg, 0.18 mmol) and benzoylperoxide (18 mg, 0.07 mmol). The reaction mixture was heated in a sealed microwave reactor at 120° C. for 1 min. The reaction mixture was diluted with ethyl acetate, washed with saturated aqueous NaHCO3, dried (MgSO4), concentrated and purified by silica gel chromatography to yield 6-(bromomethyl)pyridine-3-carboxylic acid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
AcOH benzene
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
117 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1st step: To a stirred suspension of 6-methylnicotinic acid (commercially available) (500 mg, 3.64 mmol) in THF (14 mL) at RT, was added 1,3-dibromo-5,5-dimethylhydantoin (DDH) (1.06 g, 3.71 mmol). Stirring was continued over night and concentrated under vacuo. Column chromatography (SiO2, CH2Cl2/MeOH: 8/2) yielded 410 mg (52%) of 6-bromomethyl-nicotinic acid as a light orange solid. ES-MS m/e: 214.2-216.3 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IC Choong, W Lew, D Lee, P Pham… - Journal of medicinal …, 2002 - ACS Publications
The design, synthesis, and in vitro activities of a series of potent and selective small-molecule inhibitors of caspase-3 are described. From extended tethering, a salicylic acid fragment …
Number of citations: 165 0-pubs-acs-org.brum.beds.ac.uk

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